molecular formula C26H26ClN5O2S2 B12161920 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161920
M. Wt: 540.1 g/mol
InChI Key: FVVFYCZRUPULAU-STZFKDTASA-N
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Description

The compound 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and a piperazine moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting 2-chlorobenzylamine with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate 2-chlorobenzyl-2-thioxo-1,3-thiazolidin-4-one.

    Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is constructed by reacting 2-aminopyridine with ethyl acetoacetate in the presence of a base to form 2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

    Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyridopyrimidinone core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The thiazolidinone ring and pyridopyrimidinone core could play crucial roles in binding to the active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring are known for their antimicrobial and anti-inflammatory properties.

    Pyridopyrimidinones: These compounds are often investigated for their anticancer and antiviral activities.

    Piperazine Derivatives: Piperazine-containing compounds are widely used in medicinal chemistry for their diverse pharmacological activities.

Uniqueness

The uniqueness of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-ethylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these three distinct pharmacophores. This structural complexity allows it to potentially interact with multiple biological targets, offering a broad spectrum of activity and making it a versatile compound for scientific research.

Properties

Molecular Formula

C26H26ClN5O2S2

Molecular Weight

540.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[2-(4-ethylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN5O2S2/c1-3-29-10-12-30(13-11-29)23-19(24(33)31-15-17(2)8-9-22(31)28-23)14-21-25(34)32(26(35)36-21)16-18-6-4-5-7-20(18)27/h4-9,14-15H,3,10-13,16H2,1-2H3/b21-14-

InChI Key

FVVFYCZRUPULAU-STZFKDTASA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl

Origin of Product

United States

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